molecular formula C19H23Cl2N5O B001100 Trazodone hydrochloride CAS No. 25332-39-2

Trazodone hydrochloride

Cat. No.: B001100
CAS No.: 25332-39-2
M. Wt: 408.3 g/mol
InChI Key: OHHDIOKRWWOXMT-UHFFFAOYSA-N
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Description

Trazodone hydrochloride is a triazolopyridine derivative that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It is primarily used as an antidepressant for the treatment of major depressive disorder (MDD) in adults. This compound is also used off-label for conditions such as anxiety, insomnia, and certain neurodegenerative diseases .

Scientific Research Applications

Trazodone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of Trazodone’s antidepressant action is not fully understood, but is thought to be related to its enhancement of serotonergic activity in the CNS .

Safety and Hazards

Trazodone has several safety considerations. It should not be used if you are allergic to it, or if you are being treated with methylene blue injection . Some young people have thoughts about suicide when first taking an antidepressant . Therefore, regular check-ups with the doctor are necessary while using Trazodone . It may cause a serious condition called serotonin syndrome if taken together with some medicines .

Biochemical Analysis

Biochemical Properties

Trazodone Hydrochloride interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This interaction with the sterol biosynthesis pathway is a key aspect of this compound’s biochemical properties.

Cellular Effects

This compound’s interference with sterol biosynthesis has a disruptive effect on brain development . The elevated levels of 7-DHC caused by this compound can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to 5-HT2A and α1-adrenergic receptors, acting as an antagonist . It also weakly inhibits the reuptake of serotonin . Additionally, it interferes with the enzyme 7-dehydrocholesterol reductase (DHCR7), a key enzyme in the cholesterol biosynthesis pathway, leading to elevated levels of 7-DHC .

Temporal Effects in Laboratory Settings

It is known that this compound can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .

Dosage Effects in Animal Models

It is known that this compound can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it interferes with the enzyme DHCR7, leading to elevated levels of 7-DHC and decreased levels of desmosterol and cholesterol .

Transport and Distribution

It is known that this compound can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .

Subcellular Localization

It is known that this compound can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trazodone hydrochloride involves the reaction of N-(3-chlorophenyl)-N’-(3-chloropropyl)-piperazine hydrochloride with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a solvent. The mixture is then treated with an alkali and heated under reflux conditions. The reaction mixture is filtered, and the filtrate is treated with an alkali solution and heated again. The resulting product is crystallized to obtain trazodone, which is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to improve the yield and reduce impurities. The industrial method ensures that the product meets the required purity standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Trazodone hydrochloride undergoes various chemical reactions, including:

    Oxidation: Trazodone can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in trazodone.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of trazodone, which can have different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, sertraline, and citalopram.

    Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine and duloxetine.

    Tricyclic Antidepressants (TCAs): Amitriptyline and nortriptyline.

Uniqueness of Trazodone Hydrochloride

This compound is unique in its dual mechanism of action, combining serotonin reuptake inhibition with receptor antagonism. This allows it to effectively treat depression while minimizing some of the side effects commonly associated with SSRIs and SNRIs, such as anxiety and sexual dysfunction .

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDIOKRWWOXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044626
Record name Trazodone hydrochloride
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Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25332-39-2, 19666-36-5
Record name Trazodone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25332-39-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?)
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URL https://commonchemistry.cas.org/detail?cas_rn=19666-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride
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Record name Trazodone hydrochloride [USAN:USP:JAN]
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Record name Trazodone hydrochloride
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Record name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
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Record name 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride
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Record name TRAZODONE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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